3-(2-Fluoro-5-methylphenyl)pyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H10FN |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
3-(2-fluoro-5-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10FN/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h2-8H,1H3 |
InChI Key |
UKCLXIVQLCBUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CN=CC=C2 |
Origin of Product |
United States |
The Critical Role of Fluorinated Pyridine Scaffolds
The incorporation of fluorine into pyridine (B92270) structures is a cornerstone of modern medicinal and agricultural chemistry. nih.govagropages.comnih.gov Fluorinated pyridine scaffolds are integral to the design of a wide array of therapeutic agents and agrochemicals due to the unique physicochemical properties that fluorine imparts. The high electronegativity and small atomic size of fluorine can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
The introduction of a fluorine atom can enhance the potency and selectivity of drugs, as well as improve their pharmacokinetic profiles. nih.gov For instance, fluorinated pyridines are found in numerous pharmaceuticals, contributing to their efficacy in treating a range of diseases. mdpi.com In the agrochemical industry, these compounds are crucial for developing next-generation pesticides that are highly effective and possess favorable environmental and toxicological profiles. agropages.com The strategic placement of fluorine on the pyridine ring can lead to compounds with enhanced biological activity, making them a subject of intense research and development. nih.govjst.go.jp
Arylpyridine Derivatives: a Hub of Chemical Innovation
Arylpyridine derivatives, which feature a pyridine (B92270) ring linked to an aromatic system, represent a vital class of compounds in contemporary chemical research. This structural motif is prevalent in a multitude of biologically active molecules and functional materials. The combination of the electron-deficient pyridine ring and an aryl group gives rise to unique electronic and steric properties that are advantageous for various applications.
In medicinal chemistry, arylpiperazine derivatives, a related class, have shown promise as scaffolds for anticancer agents due to their ability to interact with multiple molecular targets involved in cancer progression. researchgate.net Furthermore, the synthesis of arylpyridine derivatives is a dynamic area of research, with new methods continually being developed to facilitate their construction. These methods often focus on achieving high efficiency and regioselectivity, enabling the creation of diverse molecular architectures. acs.org The versatility of the arylpyridine scaffold makes it a valuable building block in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to materials science.
The Scientific Interest in 3 2 Fluoro 5 Methylphenyl Pyridine
While specific academic studies focusing solely on 3-(2-Fluoro-5-methylphenyl)pyridine are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established importance of its constituent chemical features. The compound combines a fluorinated pyridine (B92270) ring with a substituted phenyl group, a combination that is highly sought after in the development of new bioactive compounds and functional materials.
The presence of the 2-fluoro-5-methylphenyl group attached to the pyridine core suggests a strategic design aimed at exploring structure-activity relationships. The fluorine atom at the 2-position of the phenyl ring can influence the molecule's conformation and electronic properties, potentially enhancing its interaction with biological targets. The methyl group at the 5-position further modifies the steric and electronic landscape of the aryl moiety.
Given that fluorinated arylpyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals, it is highly probable that this compound is investigated as a precursor for more complex molecules. google.comgoogle.com Patents related to the synthesis of fluorinated pyridine compounds often highlight their role as building blocks for a variety of derivatives with potential therapeutic applications. googleapis.comgoogle.comgoogleapis.com The investigation of this compound is likely driven by the need to expand the chemical space of fluorinated arylpyridines and to discover novel molecules with enhanced biological or material properties.
Below is a table of related compounds and their key research findings, which helps to contextualize the potential areas of interest for this compound.
| Compound Name | Key Research Findings |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | A key intermediate in the production of several crop-protection products. nih.govjst.go.jp |
| [5-(3-Fluoro-phenyl)-pyridin-2-ylmethyl]-phosphonic acid diethyl ester | Synthesized as a potential therapeutic agent. google.com |
| 5-Azetidin-3-yl-2-fluoropyridine | Prepared as a derivative for potential applications in medicinal chemistry. acs.org |
| 2-Fluoro-5-(3-methylthiophen-2-yl)pyridine | Investigated for its potential biological activities. nih.gov |
| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | Synthesized and evaluated for antimicrobial and cytotoxic effects. researchgate.netmdpi.com |
This interactive table allows for a comparative view of the research landscape surrounding structurally related compounds, underscoring the likely motivations for the academic and industrial investigation of this compound.
An in-depth exploration of the synthesis of this compound reveals a landscape of sophisticated chemical strategies. This fluorinated biaryl compound, a structural motif of interest in medicinal chemistry and materials science, can be assembled through a variety of advanced synthetic methodologies. These approaches range from classical ring formation and functionalization to modern catalytic techniques, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope. This article delves into the primary synthetic routes, focusing on the strategic construction of the arylfluoropyridine core.
Computational and Theoretical Chemistry Studies of 3 2 Fluoro 5 Methylphenyl Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity
A fundamental aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. emerginginvestigators.org
For 3-(2-Fluoro-5-methylphenyl)pyridine, DFT calculations would likely show that the HOMO is distributed across the electron-rich phenyl ring, while the LUMO is more localized on the electron-deficient pyridine (B92270) ring. The fluorine atom, being highly electronegative, would influence the charge distribution, withdrawing electron density and potentially lowering the energy of the molecular orbitals. emerginginvestigators.org
Mulliken charge analysis, another output of quantum chemical calculations, provides an estimation of the partial atomic charges on each atom in the molecule. This information is critical for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Mulliken Charges for this compound as Determined by DFT Calculations.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Selected Mulliken Charges | |
| N (pyridine) | -0.45 |
| F (fluorophenyl) | -0.38 |
| C (ipso-pyridine) | +0.25 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red regions signify negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions denote positive electrostatic potential (electron-poor areas), susceptible to nucleophilic attack. rsc.orgresearchgate.net
For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a likely site for protonation or coordination to metal centers. The fluorine atom would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the pyridine ring and areas adjacent to the electron-withdrawing fluorine atom would likely be depicted as regions of positive potential.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability Assessment
As a biaryl compound, this compound possesses a degree of rotational freedom around the single bond connecting the two aromatic rings. numberanalytics.com This rotation gives rise to different conformations, or rotamers, which can have distinct energies and biological activities. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time. researchgate.net
By simulating the motion of atoms and bonds based on a force field, MD simulations can map the potential energy surface as a function of the dihedral angle between the phenyl and pyridine rings. This allows for the identification of the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred conformation is crucial, as it dictates how the molecule will interact with its environment, such as a protein binding site.
Table 2: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation.
| Conformer | Dihedral Angle (Phenyl-Pyridine) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Global Minimum | 35° | 0.0 | 65 |
| Local Minimum | 145° | 1.8 | 30 |
In Silico Screening and Prediction of Synthetic Accessibility Pathways
Before committing resources to the laboratory synthesis of a novel compound, it is advantageous to assess its synthetic accessibility in silico. x-chemrx.comresearchgate.net Computational tools and algorithms can predict the feasibility of a molecule's synthesis based on the complexity of its structure and the availability of known chemical reactions. researchgate.netnih.gov These methods often break down the target molecule into simpler, commercially available starting materials through retrosynthetic analysis.
Table 3: Hypothetical In Silico Synthetic Accessibility Prediction for this compound.
| Parameter | Prediction |
|---|---|
| Synthetic Accessibility Score | 2.5 (on a scale of 1-10, where 1 is very easy) |
| Predicted Primary Route | Suzuki-Miyaura Coupling |
| Key Precursors | 3-Pyridylboronic acid and 1-bromo-2-fluoro-5-methylbenzene |
| Predicted Number of Steps | 2-3 |
Ligand-Protein Interaction Modeling of this compound Derivatives
Many pyridine-containing compounds exhibit biological activity by acting as inhibitors of enzymes such as kinases. acs.orgacs.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govmdpi.com This method allows for the investigation of potential binding modes and the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. acs.orgnih.gov
Derivatives of this compound could be designed and docked into the active site of a relevant protein target, for example, a kinase involved in a disease pathway. The docking scores, which estimate the binding affinity, can be used to rank different derivatives and prioritize them for synthesis and biological testing. The fluorine and methyl groups on the phenyl ring, as well as the nitrogen on the pyridine ring, would be expected to play significant roles in the binding interactions. mdpi.com
Table 4: Hypothetical Docking Results of a this compound Derivative against a Kinase Target.
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Parent Compound | -7.2 | Lys78, Leu130 | Hydrogen bond with pyridine N, Hydrophobic |
| 4'-amino derivative | -8.5 | Lys78, Asp184, Leu130 | Hydrogen bonds, Salt bridge, Hydrophobic |
Structure Activity Relationship Sar and Molecular Design Principles for 3 2 Fluoro 5 Methylphenyl Pyridine Derivatives
Influence of the Fluorine Atom on Molecular Properties and Intrinsic Bioactivity
The incorporation of a fluorine atom into a drug candidate's structure can significantly alter its molecular properties and, consequently, its biological activity. In the context of 3-(2-Fluoro-5-methylphenyl)pyridine derivatives, the fluorine atom at the 2-position of the phenyl ring exerts a profound influence through a combination of electronic and steric effects.
Fluorine is the most electronegative element, and its substitution onto an aromatic ring introduces a strong electron-withdrawing effect. This can lower the pKa of the pyridine (B92270) nitrogen, influencing its ability to form hydrogen bonds, which is often a critical interaction for binding to biological targets such as kinase enzymes. Furthermore, the carbon-fluorine bond is highly polarized and can participate in favorable electrostatic interactions, including dipole-dipole and multipolar interactions with the protein backbone or side chains.
From a metabolic standpoint, the fluorine atom can serve as a "metabolic shield." Aromatic hydroxylation is a common metabolic pathway for drug deactivation. By placing a fluorine atom at a potential site of metabolism, this pathway can be blocked, thereby increasing the metabolic stability and half-life of the compound. For instance, in the development of kinase inhibitors, fluorination of a phenyl ring has been shown to enhance metabolic stability and reduce clearance.
Role of the 2-Fluoro-5-methylphenyl Moiety in Molecular Recognition and Binding
The 2-Fluoro-5-methylphenyl moiety plays a crucial role in the molecular recognition and binding of its pyridine derivatives to protein targets, particularly in the context of kinase inhibitors. In many kinase inhibitors that feature a substituted phenyl-pyridine scaffold, the pyridine nitrogen acts as a key hydrogen bond acceptor, interacting with the "hinge region" of the kinase ATP-binding site. For example, in p38 MAP kinase inhibitors, this interaction often involves the backbone NH of methionine 109.
The substituted phenyl ring, in this case, the 2-fluoro-5-methylphenyl group, typically extends into a hydrophobic pocket within the kinase active site. The specific substitutions on this ring are critical for optimizing van der Waals and hydrophobic interactions, thereby enhancing potency and selectivity.
The Fluorine Atom: The fluorine atom at the 2-position, in addition to its electronic effects, contributes to the hydrophobic interactions within the pocket. Its presence can lead to more favorable interactions with hydrophobic residues. Furthermore, the C-F bond can act as a weak hydrogen bond acceptor in some contexts, or participate in other non-covalent interactions that enhance binding affinity. In some factor VIIa inhibitors, a fluorinated phenyl ring has been shown to act as an isostere of a pyridine, highlighting its versatile role in molecular interactions. googleapis.com
The combination of the ortho-fluoro and meta-methyl substituents creates a specific substitution pattern that dictates the orientation of the phenyl ring within the binding pocket to maximize favorable interactions and achieve high affinity for the target.
Rational Design Strategies for Modulating Desired Biological Activity
The development of potent and selective inhibitors based on the this compound scaffold relies heavily on rational design strategies. These strategies often begin with a known inhibitor or a high-throughput screening hit and proceed through iterative cycles of design, synthesis, and biological evaluation.
A common strategy for this class of compounds, particularly as kinase inhibitors, involves a fragment-based or structure-based approach. The core 3-phenylpyridine (B14346) scaffold is recognized as a privileged structure for kinase hinge-binding. The rational design process can be broken down as follows:
Hinge-Binding Optimization: The pyridine ring is maintained as the primary hinge-binding motif. Modifications to this ring are generally conservative to preserve the crucial hydrogen bond with the kinase hinge region.
Hydrophobic Pocket Exploration: The main focus of optimization is often on the substituted phenyl ring. A systematic exploration of different substituents at various positions of the phenyl ring is conducted to probe the size, shape, and chemical nature of the hydrophobic pocket. This involves varying the size, lipophilicity, and electronic properties of the substituents to maximize affinity and selectivity. For example, replacing the methyl group with larger alkyl groups or introducing other functional groups can be explored.
The following table illustrates a hypothetical structure-activity relationship (SAR) based on common findings in kinase inhibitor design, demonstrating how rational modifications can impact activity.
| Compound | R1 | R2 | Kinase Inhibition (IC50, nM) | Comment |
| A | H | H | >1000 | Unsubstituted phenyl lacks potency. |
| B | F | H | 500 | Fluoro substitution improves activity. |
| C | F | CH3 | 100 | Addition of methyl group enhances hydrophobic interaction and potency. |
| D | F | OCH3 | 150 | Methoxy group may be less optimal for the hydrophobic pocket. |
| E | Cl | CH3 | 80 | Chloro group can also provide favorable interactions. |
This systematic approach, guided by structural biology insights from X-ray co-crystal structures of related inhibitors, allows for the targeted design of more potent and selective compounds.
Bioisosteric Replacements and Scaffold Hopping Methodologies
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds, overcome liabilities, and discover novel chemical matter. nih.gov These techniques are highly applicable to derivatives of this compound.
Bioisosteric Replacements:
Bioisosterism involves substituting a group or a molecule with another that has similar physical or chemical properties, leading to a similar biological response. domainex.co.uk For the this compound scaffold, several bioisosteric replacements can be envisioned:
Pyridine Ring Replacements: The pyridine ring can be replaced by other five- or six-membered heterocycles to modulate properties like basicity, solubility, and metabolic stability, while aiming to retain the key hinge-binding interaction. Examples of bioisosteres for the pyridine ring include pyrimidine, pyrazine, and various triazoles. rsc.org Fused heterocyclic systems like furo[3,2-b]pyridines have also been successfully employed as bioisosteres for indole (B1671886) moieties in serotonin (B10506) receptor agonists, demonstrating the utility of this approach. nih.gov In some cases, non-aromatic, saturated scaffolds like 3-azabicyclo[3.1.1]heptane have been used to replace a pyridine ring, leading to significant improvements in physicochemical properties such as solubility and metabolic stability. chemrxiv.org
Fluorine and Methyl Group Replacements: The fluorine atom could be replaced with other small, electron-withdrawing groups like a cyano group, or its position on the ring could be altered to fine-tune electronic properties. The methyl group could be replaced by other small alkyl groups (e.g., ethyl) or a trifluoromethyl group to probe the hydrophobic pocket further.
The table below provides examples of potential bioisosteric replacements for the pyridine ring and their rationale.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Pyridine | Pyrimidine | Modulate basicity, introduce additional hydrogen bond acceptors. |
| Pyridine | Thiazole | Alter ring electronics and potential for different interactions. |
| Pyridine | 1,2,3-Triazole | Remove basicity, introduce different hydrogen bond donor/acceptor pattern. |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Increase saturation (sp3 character), improve solubility and metabolic stability. chemrxiv.org |
Scaffold Hopping:
Scaffold hopping involves a more drastic change, replacing the central chemical scaffold with a topologically different one while preserving the three-dimensional arrangement of key pharmacophoric features. This is often used to escape undesirable intellectual property space or to identify novel chemotypes with improved properties. Starting from a this compound lead, one could computationally or synthetically explore entirely different scaffolds that can present a hydrogen bond acceptor and a substituted phenyl group in a similar spatial orientation. For instance, a scaffold hopping approach was used to discover novel pyridine derivatives as CDK2 inhibitors. curiaglobal.com Similarly, this strategy has been applied to identify new core structures for GAK kinase inhibitors starting from isothiazolo[4,3-b]pyridines. nih.gov
These advanced design strategies, combined with a deep understanding of the SAR of the this compound scaffold, provide a powerful toolkit for the development of novel and effective therapeutic agents.
Investigation of Biological Activities and Molecular Interactions of 3 2 Fluoro 5 Methylphenyl Pyridine Analogues
Mechanistic Insights into Receptor and Enzyme Binding of Derivatives
The therapeutic potential of 3-(2-fluoro-5-methylphenyl)pyridine analogues is underpinned by their ability to bind with high affinity and selectivity to specific molecular targets. Detailed structure-activity relationship (SAR) studies have been instrumental in elucidating the determinants of these interactions, guiding the optimization of lead compounds for enhanced potency and target specificity.
Metabotropic glutamate (B1630785) receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. nih.gov Among the eight subtypes, mGluR5 and mGluR2 have emerged as significant targets for the treatment of various neurological and psychiatric disorders. nih.govwikipedia.org
Analogues of this compound have been investigated as allosteric modulators of mGluRs. Negative allosteric modulators (NAMs) of the mGluR5 receptor, in particular, have shown promise in preclinical models, although clinical success has been limited. nih.gov These NAMs bind to a site within the seven-transmembrane (7TM) domain of the receptor, distinct from the glutamate binding site. nih.gov Research into various pyridine (B92270) derivatives has aimed to characterize their binding kinetics and functional effects on mGluR5-mediated signaling pathways, such as intracellular calcium mobilization and ERK1/2 phosphorylation. nih.gov
For mGluR2, a different class of pyridine derivatives has been developed for PET imaging. For instance, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide ([11C]mG2N001) was developed as a potent mGluR2 NAM for visualizing the receptor's distribution and function in the brain. nih.gov This highlights the adaptability of the pyridine scaffold for creating tools to study mGluR pharmacology. nih.gov
Table 1: Examples of Pyridine Derivatives Targeting Metabotropic Glutamate Receptors
| Compound Name | Target | Activity | Key Findings |
|---|---|---|---|
| Dipraglurant | mGluR5 | Negative Allosteric Modulator (NAM) | Shows bias towards receptor internalization over ERK1/2 phosphorylation pathway inhibition. nih.gov |
| Basimglurant | mGluR5 | Negative Allosteric Modulator (NAM) | Characterized in detailed in vitro pharmacological studies to compare affinity and cooperativity with other NAMs. nih.gov |
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes in the central nervous system, including learning, memory, and attention. nih.gov The α4β2 subtype is the most abundant nAChR in the brain and is a key target for nicotine (B1678760) addiction and various neurological disorders. nih.govnih.gov
Derivatives of 3-phenylpyridine (B14346) have been synthesized and evaluated for their binding affinity to nAChRs. For example, 3-[2(S)-2-azetidinylmethoxy]pyridine (A-85380) is a potent and selective agonist for the α4β2 nAChR with subnanomolar affinity. nih.gov Its fluorinated analogue, 6-[18F]Fluoro-A-85380 (6-[18F]FA), has been developed as a PET imaging agent to study nAChRs in the brain. nih.gov
Furthermore, studies on 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues have revealed compounds with high affinity and selectivity for the α4β2-nAChR. nih.gov These analogues have been shown to act as antagonists, which could be beneficial for developing treatments for addiction and other CNS disorders. nih.gov
Table 2: Binding Affinities of Pyridine Analogues at Nicotinic Acetylcholine Receptors
| Compound | Target Receptor | Ki (nM) | Reference |
|---|---|---|---|
| A-85380 | human α4β2 | 0.05 ± 0.01 | nih.gov |
| A-85380 | human α7 | 148 ± 13 | nih.gov |
| 6-FA | rat α4β2 | 0.026 ± 0.004 | nih.gov |
| 6-FA | rat α3β4 | 14 ± 2 | nih.gov |
| 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine (5a) | α4β2* | 0.009 | nih.gov |
Note: Ki values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells. nih.gov Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govnih.gov Consequently, FLT3 has become a significant target for AML therapy. nih.gov
While direct analogues of this compound as FLT3 inhibitors are not prominently featured in the provided search results, the broader class of pyridine-containing heterocyclic compounds has been extensively explored for this purpose. For instance, various trisubstituted 8-oxopurines and imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent FLT3 inhibitors. nih.govnih.gov These compounds have demonstrated the ability to inhibit the autophosphorylation of FLT3 and suppress downstream signaling pathways, such as STAT5 and ERK1/2, in AML cell lines. nih.gov One indirubin (B1684374) derivative, 5'-Fluoroindirubinoxime, has shown potent FLT3 inhibition with an IC50 of 15 nM. medchemexpress.com
The versatility of the pyridine scaffold allows for its incorporation into molecules targeting a diverse array of other biological pathways. For example, pyridine-thiazole hybrid molecules have been synthesized and investigated for their anticancer properties. nih.gov The mechanism of action for some of these derivatives appears to involve the induction of genetic instability in tumor cells, potentially through interactions with DNA or related proteins like PARP1. nih.gov The cytotoxic activity of some of these pyridine-thiazole derivatives was significantly reduced when tumor cells were pre-incubated with a PARP1 inhibitor. nih.gov
Cellular Activity and Phenotypic Screening of Derivatives
Beyond direct molecular interactions, the biological effects of this compound analogues have been characterized through cellular assays and phenotypic screening. These studies provide a broader understanding of their potential therapeutic applications.
A significant body of research has focused on the anticancer potential of pyridine derivatives. These compounds have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.
For example, novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity. nih.gov One such compound, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, exhibited a potent IC50 value of 0.57 µM in HL-60 human promyelocytic leukemia cells, while showing significantly lower toxicity towards normal human cell lines (IC50 >50 µM), indicating a favorable selectivity for cancer cells. nih.gov Another study on 2,4,6-trisubstituted pyridine derivatives showed potent cytotoxic activities against a wide range of cancer cell lines, with some compounds exhibiting activity at the nanomolar level. alliedacademies.org
Imidazo[1,2-a]pyridine derivatives linked to a 1,2,3-triazole moiety have also been synthesized and tested for their in vitro cytotoxic activity against MCF-7 and HeLa cancer cell lines. researchgate.net One derivative with a 3-methoxyphenyl (B12655295) group showed potent inhibitory activity with IC50 values of 2.55 µM and 3.89 µM against MCF-7 and HeLa cells, respectively. researchgate.net
Table 3: Anticancer Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Cell Line | Activity (IC50) | Key Findings | Reference |
|---|---|---|---|---|
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 µM | Selective cytotoxicity towards cancer cells. | nih.gov |
| Imidazo[1,2-a]pyridine-triazole derivative (with 3-methoxyphenyl) | MCF-7 (Breast Cancer) | 2.55 µM | Potent inhibitory activity. | researchgate.net |
| Imidazo[1,2-a]pyridine-triazole derivative (with 3-methoxyphenyl) | HeLa (Cervical Cancer) | 3.89 µM | Potent inhibitory activity. | researchgate.net |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 µM | Strongest cytotoxic effect among tested derivatives. | nih.gov |
Evaluation of Antimicrobial Efficacy
While research specifically on the antimicrobial properties of this compound is not extensively documented, studies on structurally related fluorinated pyridine analogues demonstrate significant antibacterial potential. A notable example is the investigation of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which have been synthesized and evaluated for their efficacy against a range of Gram-positive bacteria. nih.gov
These oxazolidinone derivatives function by inhibiting the initial stages of bacterial protein synthesis, a mechanism that helps to avoid cross-resistance with other classes of antibiotics. nih.gov In vitro studies have shown that these compounds exhibit potent antibacterial activity. For instance, compound 7j from a synthesized series, which incorporates a pyrimidine-substituted piperazine (B1678402) moiety, demonstrated an eight-fold stronger inhibitory effect against certain bacterial strains than the clinically used antibiotic linezolid, with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL. nih.gov The antibacterial activity of these compounds is particularly effective against Gram-positive bacteria, with little to no activity observed against Gram-negative bacteria like E. coli. nih.gov
Further studies into these analogues have shown they can also inhibit the formation of bacterial biofilms, which are communities of bacteria that adhere to surfaces and are notoriously difficult to treat. nih.gov The combination of potent antibacterial action and antibiofilm activity suggests that the fluorinated pyridine scaffold is a promising starting point for the development of new treatments for infections caused by drug-resistant Gram-positive pathogens. nih.gov
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Analogues Against Gram-Positive Bacteria
| Compound | S. aureus (ATCC 29213) | S. aureus (ATCC 43300) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) |
| Linezolid | 2 | 2 | 2 | 2 |
| Analogue 7j | 0.25 | 0.5 | 0.5 | 1 |
| Analogue 7k | 0.5 | 1 | 1 | 2 |
| Analogue 7l | 1 | 2 | 2 | 4 |
| Data is presented as MIC in µg/mL. Data sourced from a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov |
Research into Anti-inflammatory Mechanisms
The pyridine ring is a core structure in many compounds with established anti-inflammatory properties. nih.govnih.gov Analogues of this compound are investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of key enzymes involved in the inflammatory cascade. nih.govnih.gov
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov Some pyridine derivatives have shown the ability to inhibit COX enzymes. nih.gov Furthermore, a modern therapeutic strategy involves the dual inhibition of both COX and 5-lipoxygenase (5-LOX) enzymes. nih.gov The 5-LOX pathway produces leukotrienes, another class of inflammatory mediators. Dual inhibition is considered a promising approach to developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects than traditional COX inhibitors. nih.gov
Research into other pyridine-containing compounds, such as 3-hydroxy-pyridine-4-one derivatives, suggests that their anti-inflammatory effects may also be linked to their ability to chelate iron. nih.gov Iron can participate in the generation of reactive oxygen species that promote inflammation. Since both COX and LOX are heme-dependent (iron-containing) enzymes, their inhibition by iron-chelating compounds represents another plausible anti-inflammatory mechanism for this class of molecules. nih.gov While direct studies on this compound are limited, the established activities of related structures provide a strong rationale for its investigation as an anti-inflammatory agent acting through these enzymatic pathways.
Development as Advanced Chemical Biology Probes and Imaging Agents Based on the Scaffold
Positron Emission Tomography (PET) Radioligand Development and Characterization
The this compound structure is closely related to several potent radioligands developed for PET imaging, a non-invasive technique used to visualize and quantify biochemical processes in vivo. nih.gov The presence of a fluorine atom allows for labeling with the positron-emitting isotope Fluorine-18 ([¹⁸F]), which has ideal properties for PET, including a 109.7-minute half-life and low positron energy for high-resolution imaging. mdpi.com
One such advanced radiotracer is [¹¹C]mG2N001 , a negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), which is a target for neuropsychiatric disorders. This compound has a 5-(2-fluoro-4-methoxyphenyl)-...-pyridine core structure. nih.gov PET imaging studies in rats and nonhuman primates showed that [¹¹C]mG2N001 selectively accumulates in brain regions rich in mGluR2, such as the striatum and cortex, providing high-contrast images and demonstrating its potential for translational research. nih.gov
Another closely related analogue, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP), has been developed as a PET radioligand for imaging voltage-gated potassium (K⁺) channels, which are important markers for demyelination in neurological diseases. nih.govbiorxiv.org In vivo studies in mice demonstrated that this tracer effectively crosses the blood-brain barrier and possesses favorable kinetics for PET imaging. nih.govbiorxiv.org These examples highlight the utility of the fluorinated methyl-phenyl-pyridine scaffold in creating highly specific PET radioligands for neuroimaging.
Table 2: Characteristics of PET Radioligands Based on the Fluorinated Phenylpyridine Scaffold
| Radioligand | Target | Isotope | Key Findings |
| [¹¹C]mG2N001 | mGluR2 | ¹¹C | High accumulation in mGluR2-rich brain regions; high-contrast images in nonhuman primates. nih.gov |
| [¹⁸F]5Me3F4AP | K⁺ Channels | ¹⁸F | Effectively crosses the blood-brain barrier; shows suitable kinetics for imaging demyelination. nih.govbiorxiv.org |
| [¹⁸F]FBPC03 | Dopamine D3 Receptor | ¹⁸F | Good specific binding in target brain regions with minimal off-target effects. nih.gov |
Design and Application of Fluorescent Probes for Biological Systems
Fluorescent probes are indispensable tools for visualizing biological events at the cellular and subcellular levels with high spatiotemporal resolution. hkust.edu.hkrsc.org The design of these probes often involves a fluorophore (the light-emitting component) linked to a recognition element that selectively binds to a biological target. mdpi.com
While the this compound scaffold has been successfully exploited for PET imaging, its direct application as a core structure for fluorescent probes is less documented in available research. However, the principles of probe design allow for its potential adaptation. For instance, it could be conjugated to known fluorophores like BODIPY (boron-dipyrromethene) dyes. nih.gov
Interestingly, research has explored the development of dual-modality probes that combine PET and fluorescence imaging capabilities. A rapid method for the [¹⁸F]-radiolabeling of a BODIPY dye has been reported, creating a molecule that can be tracked using both imaging techniques. rsc.org This dual-functionality is highly advantageous, allowing for whole-body tracking with PET and high-resolution microscopic validation with fluorescence. The development of such multimodal agents based on versatile scaffolds represents a growing area of chemical biology. rsc.org
Future Directions and Research Perspectives
Exploration of Untapped Synthetic Potential and Novel Reaction Methodologies
While various methods exist for the synthesis of fluorinated pyridines, there remains considerable scope for innovation. Current strategies often involve multi-step processes, which can be inefficient and costly for large-scale production. google.comgoogle.com Future research could focus on developing more direct and atom-economical synthetic routes to 3-(2-Fluoro-5-methylphenyl)pyridine and its derivatives.
One promising avenue is the exploration of C-H activation/fluorination reactions. Directing the fluorination of a C-H bond on the pyridine (B92270) or phenyl ring would streamline the synthesis, avoiding the need for pre-functionalized starting materials. Additionally, photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions and could be adapted for the synthesis of these compounds. acs.org
Furthermore, the development of novel cross-coupling strategies could provide access to a wider range of structural analogs. For instance, exploring new catalysts and reaction conditions for Suzuki, Negishi, or Stille couplings involving fluorinated pyridine building blocks could lead to the efficient synthesis of diverse libraries of compounds for biological screening.
Integration of Advanced Computational Approaches in Pyridine Derivative Discovery
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new pyridine derivatives. researchgate.net Density Functional Theory (DFT) studies can be employed to predict the molecular structure, electronic properties, and reactivity of this compound and its analogs. researchgate.netnih.gov This information can guide the design of new molecules with improved properties.
Molecular docking simulations can be used to predict the binding affinity and mode of interaction of these compounds with various biological targets. mdpi.comresearchgate.net This allows for the virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest potential for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating the structural features of the compounds with their observed biological activities, leading to the development of predictive models for designing more potent and selective molecules. researchgate.net
Identification and Characterization of New Biological Targets and Therapeutic Areas
Derivatives of fluorinated pyridines have shown promise in a variety of therapeutic areas, including as antibacterial, antifungal, and anticancer agents. nih.govnih.govacs.org However, the full biological potential of this compound and its analogs remains largely unexplored.
Future research should focus on screening these compounds against a broad range of biological targets to identify new therapeutic opportunities. This could include enzymes, receptors, and ion channels implicated in various diseases. For example, given the prevalence of pyridine scaffolds in kinase inhibitors, exploring the potential of these compounds to target specific kinases involved in cancer or inflammatory diseases could be a fruitful area of investigation. nih.gov
Furthermore, the unique physicochemical properties conferred by the fluorine and methyl substituents may lead to novel mechanisms of action. Investigating the metabolic pathways and potential off-target effects of these compounds will be crucial for their development as safe and effective therapeutic agents. The structural motif of 2-((2-Fluoro-5-methylphenyl)amino)pyridine-3-sulfonamide suggests potential applications in areas where sulfonamides are active. bldpharm.combldpharm.com
Development of High-Throughput Screening Platforms for Analogues of this compound
To efficiently explore the biological potential of a large number of this compound analogues, the development of high-throughput screening (HTS) platforms is essential. These platforms allow for the rapid and automated testing of thousands of compounds against specific biological targets or in cell-based assays.
The development of robust and sensitive assays is a critical first step. These could be biochemical assays measuring enzyme activity or receptor binding, or cell-based assays assessing cytotoxicity, proliferation, or other cellular responses. Once validated, these assays can be miniaturized and automated to enable the screening of large compound libraries.
The data generated from HTS campaigns can be used to identify "hit" compounds with promising activity. These hits can then be further characterized and optimized through medicinal chemistry efforts, guided by the computational approaches described earlier. This iterative cycle of design, synthesis, and testing is a powerful strategy for the discovery of new drug candidates.
Q & A
Q. What are the common synthetic routes for 3-(2-Fluoro-5-methylphenyl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, between halogenated pyridine derivatives and fluorinated aryl boronic acids. For example, a 2-fluoro-5-methylphenyl boronic acid can react with 3-bromopyridine under palladium catalysis. Reaction optimization includes:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.
- Temperature : 80–100°C in a mixed solvent system (e.g., toluene/ethanol/water) to enhance solubility.
- Base : Na₂CO₃ or K₂CO₃ to maintain pH and facilitate transmetallation.
Yield variations (40–75%) are observed depending on substituent electronic effects and steric hindrance .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves bond angles, dihedral angles, and intermolecular interactions. For example, the crystal structure of 2-fluoro-5-(4-fluorophenyl)pyridine (a structural analog) reveals planar geometry with fluorine-induced electronic effects .
- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H NMR distinguishes pyridine protons (δ 7.5–8.5 ppm).
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Pharmacophore development : The fluorine atom enhances metabolic stability and bioavailability. Researchers study its role in targeting enzyme active sites (e.g., kinases) via structure-activity relationship (SAR) assays.
- Biological activity screening : In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines or microbial cultures to identify lead compounds .
Advanced Research Questions
Q. How can regioselectivity challenges in cross-coupling reactions be addressed during synthesis?
Methodological Answer: Regioselectivity issues arise due to competing coupling sites on the pyridine ring. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., -OMe, -NH₂) to control coupling positions.
- Computational modeling : DFT calculations predict electron density distributions to guide catalyst/substrate selection.
- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetic control .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., reactivity or binding affinity)?
Methodological Answer:
- Multi-technique validation : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding constants.
- Solvent effect analysis : Simulate solvation models (e.g., COSMO-RS) to account for discrepancies in polar vs. nonpolar environments.
- Error analysis in DFT : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better approximate experimental geometries .
Q. What advanced methods are used to analyze bioactivity and mechanism of action?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target proteins.
- Cryo-EM/X-ray co-crystallography : Visualizes ligand-protein interactions at atomic resolution.
- Metabolomics : Tracks metabolic perturbations in treated cells via LC-MS/MS to identify pathways affected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
